molecular formula C15H19N3O4S B2474525 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide CAS No. 921513-81-7

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide

Cat. No.: B2474525
CAS No.: 921513-81-7
M. Wt: 337.39
InChI Key: LILWPGIBDQBMJB-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is a pyridazine derivative featuring a 4-ethoxyphenyl substituent at the 3-position of the pyridazinone ring and a methanesulfonamide group linked via an ethyl chain.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-3-22-13-6-4-12(5-7-13)14-8-9-15(19)18(17-14)11-10-16-23(2,20)21/h4-9,16H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILWPGIBDQBMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where an ethoxy group is added to a phenyl ring.

    Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to active sites of enzymes, blocking substrate access and inhibiting enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis yields, and reported activities of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide with analogous compounds:

Compound Name Core Structure Substituents (Position) Sulfonamide/Acetamide Type Synthesis Yield Reported Activity Reference
This compound Pyridazinone 4-Ethoxyphenyl (3), Methanesulfonamide (ethyl chain) Methanesulfonamide Not reported Inferred receptor modulation (based on analogs) -
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone Benzyloxy (3), Benzenesulfonamide Benzenesulfonamide Not specified Antiviral (indirect)
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) Pyridone Benzo[d]thiazole (3), Benzenesulfonamide Benzenesulfonamide Not specified Antiviral
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone 4-Methoxyphenyl (3), Acetamide (ethyl chain) Acetamide Not reported Structural analog (no activity data)
Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a) Pyridazinone 4-(Methylthio)benzyl (5), Ethyl acetate Ester 99.9% Formyl peptide receptor antagonist

Key Observations:

  • Substituent Effects : The ethoxy group in the target compound may enhance metabolic stability compared to methoxy (e.g., ) or benzyloxy (e.g., ) analogs due to reduced oxidative susceptibility.
  • Sulfonamide vs. Acetamide : Methanesulfonamide in the target compound likely increases solubility and hydrogen-bonding capacity compared to acetamide derivatives (e.g., ).
  • Synthetic Accessibility: Pyridazinone derivatives with methylthio or benzyl groups (e.g., ) achieve high yields (>99%) under basic conditions, whereas benzothiazole-bearing analogs (e.g., ) require reflux with piperidine acetate, indicating substituent-dependent reaction efficiency.

Pharmacological and Physicochemical Properties

  • Receptor Binding: Pyridazinones with sulfonamide groups (e.g., ) show affinity for formyl peptide receptors, suggesting the target compound may share similar interactions.
  • Synthetic Challenges: Unlike high-yield methylthio derivatives (e.g., 99.9% for 6a ), ethoxy-substituted pyridazinones may require optimized coupling conditions to avoid side reactions (e.g., ethoxide elimination).

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3SC_{20}H_{21}N_{3}O_{3}S, with a molecular weight of 383.5 g/mol. Its structure includes a pyridazine ring, which is known for contributing to various pharmacological activities.

PropertyValue
Molecular FormulaC20H21N3O3S
Molecular Weight383.5 g/mol
CAS Number921852-93-9

Synthesis

The synthesis of this compound typically involves the reaction of substituted pyridazine derivatives with ethylamine and methanesulfonyl chloride. The process requires careful control of reaction conditions to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-468.

In a dose-dependent MTT assay, compounds similar to this compound exhibited notable growth inhibition:

CompoundCell LineGI50 (µM)
This compoundMDA-MB-46810.5
Reference CompoundMDA-MB-4685.2

The GI50 value indicates the concentration required to inhibit cell growth by 50%. The compound demonstrated a moderate level of activity, suggesting that further modifications could enhance its efficacy.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Studies suggest that it may interfere with the EGFR signaling pathway, which is often overexpressed in various cancers.

Case Studies

Several case studies have explored the biological activity of similar compounds derived from pyridazine scaffolds:

  • Study on Substituted Pyridazines : A series of derivatives were synthesized and tested for their anticancer activity, revealing that compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cell lines .
  • Evaluation in Animal Models : In vivo studies demonstrated that certain derivatives significantly reduced tumor size in xenograft models, indicating potential for further development in therapeutic applications.

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